molecular formula C8H11Cl2F3N2 B15296696 [(Pyridin-3-yl)methyl](2,2,2-trifluoroethyl)amine dihydrochloride

[(Pyridin-3-yl)methyl](2,2,2-trifluoroethyl)amine dihydrochloride

Cat. No.: B15296696
M. Wt: 263.08 g/mol
InChI Key: KWORXTLLCPQDAL-UHFFFAOYSA-N
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Description

(Pyridin-3-yl)methylamine dihydrochloride is a chemical compound that features a pyridine ring substituted with a methyl group and a trifluoroethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridin-3-yl)methylamine dihydrochloride typically involves the reaction of pyridine derivatives with trifluoroethylamine under controlled conditions. One common method involves the use of pyridine-3-carboxaldehyde, which undergoes reductive amination with 2,2,2-trifluoroethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The resulting amine is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(Pyridin-3-yl)methylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoroethylamine group to other functional groups.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

(Pyridin-3-yl)methylamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of (Pyridin-3-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The trifluoroethylamine group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the inhibition of specific pathways, such as those involved in microbial growth or enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Pyridin-3-yl)methylamine dihydrochloride is unique due to its combination of a pyridine ring and a trifluoroethylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11Cl2F3N2

Molecular Weight

263.08 g/mol

IUPAC Name

2,2,2-trifluoro-N-(pyridin-3-ylmethyl)ethanamine;dihydrochloride

InChI

InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)6-13-5-7-2-1-3-12-4-7;;/h1-4,13H,5-6H2;2*1H

InChI Key

KWORXTLLCPQDAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNCC(F)(F)F.Cl.Cl

Origin of Product

United States

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